Didodecyl sulfite
Description
Overview of Organic Sulfite (B76179) Ester Chemistry and Structural Diversity
Organic sulfite esters are formally derivatives of the elusive sulfurous acid (H₂SO₃). wikipedia.orgvulcanchem.com Their structure features a central sulfur atom bonded to three oxygen atoms, with two of these oxygens also linked to organic alkyl or aryl groups. wikipedia.orgvulcanchem.com This arrangement results in a trigonal pyramidal molecular geometry around the sulfur atom, a consequence of the presence of a lone pair of electrons on the sulfur. wikipedia.org This geometry can lead to chirality at the sulfur center when the two organic substituents (R and R') are different. wikipedia.org
The synthesis of sulfite esters is most commonly achieved through the reaction of thionyl chloride (SOCl₂) with alcohols. wikipedia.org This reaction is typically conducted at room temperature to avoid the formation of chloroalkane byproducts. wikipedia.org The versatility of this synthetic route allows for the preparation of a wide array of sulfite esters with varying alkyl and aryl groups, contributing to their structural diversity. This class of compounds includes simple members like dimethyl sulfite and more complex structures derived from diols, such as those found in certain sugars. wikipedia.org
Rationale for In-Depth Academic Investigation of Didodecyl Sulfite
This compound, with its two long dodecyl (C₁₂) chains, stands as a compound of particular interest for several reasons. The presence of these long alkyl chains imparts significant hydrophobicity to the molecule, suggesting potential applications in nonpolar environments or as an intermediate in the synthesis of surfactants. vulcanchem.com While its structural relatives, didodecyl sulfate (B86663) and didodecyl sulfide (B99878), are well-documented and have established industrial uses, this compound remains comparatively understudied. vulcanchem.com This knowledge gap presents a compelling opportunity for fundamental research to elucidate its unique physicochemical properties and potential applications.
The reactivity of the sulfite ester group, which is generally more susceptible to hydrolysis than the sulfate group, also warrants investigation. vulcanchem.com Understanding the stability and degradation pathways of this compound is crucial for determining its viability in various applications. Furthermore, the potential for this compound to serve as a precursor for other functional materials makes it a valuable target for synthetic and materials science research.
Historical Perspectives on Long-Chain Sulfur-Containing Organic Compounds in Chemical Science
The study of organic sulfur compounds has a rich history, with early investigations often driven by their presence in natural products and their distinct, often pungent, odors. britannica.com The development of synthetic methods for creating carbon-sulfur bonds opened the door to a vast array of novel molecules with diverse properties. britannica.com Long-chain sulfur-containing compounds, in particular, have been of interest for their roles in biological systems and their applications in materials science.
Historically, much of the focus has been on thiols, sulfides, and sulfates due to their prevalence and stability. vulcanchem.com For instance, long-chain alkanethiols are known to form self-assembled monolayers on gold surfaces, a foundational concept in nanotechnology. britannica.com The study of sedimentary organic sulfur compounds has also provided valuable insights into paleoenvironmental conditions. researchgate.net The exploration of less common sulfur functionalities, such as sulfites, represents a natural progression in the field, driven by the desire to expand the toolkit of functional organic molecules.
Contemporary Research Trajectories and Interdisciplinary Relevance of Long-Chain Alkyl Sulfites
Current research into long-chain alkyl sulfites is branching into several exciting directions. One key area is the optimization of their synthesis to develop more stable and efficient routes. vulcanchem.com This includes exploring the use of protected sulfur intermediates to improve yields and purity. vulcanchem.com Another important trajectory is the detailed characterization of their physicochemical properties, which is essential for predicting their behavior in different systems.
Structure
2D Structure
Properties
IUPAC Name |
didodecyl sulfite | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O3S/c1-3-5-7-9-11-13-15-17-19-21-23-26-28(25)27-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEJTGAIIAPHAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)OCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290140 | |
| Record name | didodecyl sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5675-52-5 | |
| Record name | Didodecyl sulfite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5675-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Didodecyl sulfite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005675525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC67001 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | didodecyl sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Elucidation of Chemical Reactivity and Transformation Pathways of Didodecyl Sulfite
Nucleophilic Characteristics and Reaction Dynamics of Sulfite (B76179) Esters
The sulfur atom in sulfite esters is susceptible to nucleophilic attack, a characteristic that defines a major class of its reactions. The lone pair of electrons on the sulfur atom and the polar nature of the sulfur-oxygen bonds contribute to this reactivity.
The hydrolysis of sulfite esters, including didodecyl sulfite, represents a key nucleophilic reaction where water acts as the nucleophile. This process reverses the esterification, yielding the corresponding alcohol (dodecanol) and sulfurous acid, which subsequently decomposes to sulfur dioxide and water. Sulfite esters are known to be more susceptible to hydrolysis compared to their sulfate (B86663) counterparts. vulcanchem.com
The hydrolysis of these esters is subject to acid catalysis. cdnsciencepub.com Studies on analogous compounds, such as bis(trifluoroethyl)sulfite, indicate that the mechanism for acid-catalysed hydrolysis is bimolecular, involving the interaction of the ester with a hydronium ion in the rate-determining step. cdnsciencepub.com The kinetics of hydrolysis are influenced by solvent composition and temperature. cdnsciencepub.com For instance, the rate of hydrolysis for bis(trifluoroethyl)sulfite was found to be significantly different in water compared to an aqueous dioxane mixture. cdnsciencepub.com
Table 1: Activation Parameters for the Acid-Catalysed Hydrolysis of Diethyl Sulfite and Bis(trifluoroethyl)sulfite cdnsciencepub.com
| Compound | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| Diethyl sulfite | Water | 20.3 | -9.6 |
| Bis(trifluoroethyl)sulfite | Water | 18.0 | -19 |
| Bis(trifluoroethyl)sulfite | 60.7% p-dioxane | 20.1 | -13 |
| Data presented for comparison to illustrate the impact of structure and solvent on sulfite ester hydrolysis kinetics. |
The sulfur atom in sulfite esters is an electrophilic center, but the sulfur atom of the sulfite ion itself is a potent nucleophile. msu.eduresearchgate.netnih.gov The reactivity of dialkyl sulfites with various nucleophiles can lead to substitution reactions. Thiolate anions (RS⁻), for example, are excellent nucleophiles that readily participate in SN2 reactions. masterorganicchemistry.com The reaction of this compound with a strong nucleophile could result in the displacement of one of the dodecyloxy groups.
Furthermore, the reaction of alcohols with thionyl chloride to form alkyl chloro sulfites proceeds via an SNi (Substitution Nucleophilic internal) mechanism, highlighting the internal nucleophilic character of the process where the chloride attacks the carbon atom. wikipedia.org This suggests that intramolecular nucleophilic participation can be a factor in the reactions of sulfite ester derivatives. The reactivity is also dependent on the solvent; for instance, the presence of pyridine (B92270) in the reaction of an alcohol with thionyl chloride leads to an inversion of stereochemistry, indicating a shift to a standard SN2 mechanism. wikipedia.org
Oxidative Transformation Mechanisms of this compound
The sulfur atom in this compound is in the +4 oxidation state, making it susceptible to oxidation to the more stable +6 state. vulcanchem.com This transformation is a critical pathway in its environmental and chemical fate.
The most common oxidative transformation of a sulfite is its conversion to a sulfate. ontosight.ai In this reaction, the sulfur(IV) of the sulfite ester is oxidized to sulfur(VI), forming the corresponding dialkyl sulfate, in this case, didodecyl sulfate. This process is analogous to the enzymatic oxidation of sulfite to sulfate by sulfite oxidase in biological systems, which is a crucial step in the metabolism of sulfur-containing compounds. wikipedia.orgnih.govreactome.org
Oxidation can also potentially lead to the formation of sulfones. While direct conversion from a sulfite to a sulfone is less common, a stepwise pathway is plausible. For instance, didodecyl sulfoxide (B87167) can be oxidized to didodecyl sulfone using strong oxidizing agents. It is conceivable that under certain oxidative conditions, this compound could first be transformed into a sulfoxide intermediate which is then further oxidized to a sulfone.
The oxidation of sulfites can proceed through complex mechanisms that involve both radical and non-radical (ion-molecular) pathways. mdpi.comresearchgate.net
The non-radical pathway often involves nucleophilic attack. For example, the reaction of sulfite with hydrogen peroxide can proceed via a nucleophilic displacement to form peroxomonosulfurous acid, which then rearranges to sulfate. mdpi.comresearchgate.net
The radical pathway is often initiated by a one-electron transfer and is characterized by a chain reaction mechanism. nih.gov This process can be initiated by various oxidants or even photochemically. mdpi.comonepetro.org Key intermediates in this chain reaction include the sulfite radical anion (•SO₃⁻) and the peroxyl radical derivative (⁻O₃SOO•). nih.gov The sulfite radical can react with oxygen to form a sulfur pentoxy anion radical (SO₅•⁻), which is a strong oxidant capable of propagating the chain reaction. biologists.com Ultimately, the highly reactive sulfate anion radical (SO₄•⁻) can be formed, which is a very strong oxidant itself. nih.govresearchgate.net
Studies on the heterogeneous OH oxidation of a related compound, sodium dodecyl sulfate, show that the reaction is initiated by hydrogen abstraction from the alkyl chain, leading to the formation of an alkyl radical. rsc.orgacs.org This radical then rapidly reacts with molecular oxygen to form a peroxy radical, which can undergo further reactions. acs.org This suggests that for this compound, oxidation may not only occur at the sulfur center but also on the long alkyl chains, especially in environments like atmospheric aerosols. rsc.org
The specific products formed during the oxidation of this compound are highly dependent on the nature of the oxidizing agent and the prevailing environmental conditions.
Oxidizing Agents: Strong oxidizing agents like permanganate (B83412), hydrogen peroxide, ozone, and dichromate are capable of oxidizing sulfites. ontosight.aimdpi.comuni.edu However, the completeness of the reaction and the side products can vary. For example, oxidation with dichromate or permanganate in an acid solution can be incomplete, possibly leading to the formation of dithionate (B1226804) alongside sulfate. uni.edu The use of hydrogen peroxide can effectively convert sulfite to sulfate. nih.gov
pH: The pH of the solution is a critical factor, as it determines the speciation of sulfur(IV) in aqueous solutions (SO₂·H₂O, HSO₃⁻, or SO₃²⁻). mdpi.com The rate of oxidation and the reaction mechanism can change significantly with pH. onepetro.org For instance, the cobalt-catalyzed oxidation rate is maximal around pH 9. onepetro.org
Catalysts and Inhibitors: The oxidation of sulfites is famously catalyzed by transition metal ions such as cobalt (Co²⁺), iron (Fe²⁺/Fe³⁺), and manganese (Mn²⁺), which can significantly accelerate the rate of radical formation. researchgate.netonepetro.orgresearchgate.net Conversely, certain substances can act as inhibitors or radical scavengers, terminating the chain reaction. Alcohols like ethanol (B145695) and methanol, as well as certain biocides, have been shown to decrease the rate of sulfite oxidation by acting as chain terminators. onepetro.org
Environmental Interfaces: For long-chain compounds like this compound, reactions at interfaces (e.g., air-water interfaces in aerosols) can differ significantly from bulk solution chemistry. cecam.org The presence of other aerosol components, such as ammonium (B1175870) sulfate, has been shown to enhance the heterogeneous oxidation rate of sodium dodecyl sulfate by attracting hydroxyl radicals to the interface. rsc.org
Table 2: Summary of Factors Influencing Sulfite Oxidation
| Factor | Effect | Mechanism/Reason | References |
| Oxidizing Agent | Determines product distribution (e.g., sulfate, dithionate) | Different agents have varying redox potentials and reaction pathways (radical vs. non-radical). | uni.edunih.gov |
| pH | Affects reaction rate and S(IV) species | Governs the equilibrium between SO₂·H₂O, HSO₃⁻, and SO₃²⁻, which have different reactivities. | mdpi.comonepetro.org |
| Metal Ions (e.g., Co²⁺) | Catalyze the reaction | Promote the initiation of free-radical chain reactions. | researchgate.netonepetro.org |
| Alcohols, Biocides | Inhibit the reaction | Act as radical scavengers, terminating the chain propagation step. | onepetro.org |
| Aerosol Composition | Can enhance reaction rates at interfaces | Co-solutes can alter surface properties and attract reactants like OH radicals. | rsc.org |
Reductive Transformation Mechanisms
The reductive transformation of dialkyl sulfites, including this compound, is a process of significant interest, particularly in fields like materials science and organic synthesis. While specific studies on this compound are not extensively detailed in publicly available literature, the mechanisms can be inferred from research on analogous sulfite compounds. The reduction process generally involves the cleavage of the sulfur-oxygen bond.
In electrochemical contexts, such as those relevant to lithium-ion batteries, the reduction of cyclic sulfites like ethylene (B1197577) sulfite proceeds via a ring-opening mechanism. This process produces lithium sulfite and other lithium alkyl sulfites, which contribute to the formation of a stable solid electrolyte interphase (SEI). researchgate.net For a non-cyclic dialkyl sulfite like this compound, a similar reductive cleavage of the S-O bonds is anticipated. The reaction likely proceeds through the formation of radical anion intermediates. rsc.org
| Reactant/System | Proposed Reductive Mechanism | Key Intermediates/Products | Reference |
| Ethylene Sulfite (cyclic) | Ring-opening reduction | Lithium sulfite, ethylene gas, lithium alkyl sulfites | researchgate.net |
| ATRP with Inorganic Sulfites | Outer Sphere Electron Transfer (OSET) | SO₂˙⁻ radical anion | rsc.org |
| General Dialkyl Sulfite | Electron transfer and bond cleavage | Radical anion, alkoxy anion, alkoxysulfinyl radical | Inferred from researchgate.netrsc.org |
Thermal Stability and Decomposition Processes
The thermal stability of a dialkyl sulfite is intrinsically linked to its molecular structure, particularly the nature of its alkyl groups. The pyrolysis of organic sulfites has been investigated as a method for generating olefins, and the reaction pathways are well-established for various analogs. acs.orgacs.org
For dialkyl sulfites possessing β-hydrogen atoms, such as this compound, thermal decomposition typically proceeds through a cyclic transition state, analogous to the Chugaev reaction, to yield an alkene, an alcohol, and sulfur dioxide. acs.org In the case of this compound, the primary decomposition products would be dodecene, dodecanol (B89629), and SO₂. The pyrolysis of sulfites derived from secondary alcohols has been shown to produce olefins in very good yields. acs.org
Conversely, sulfites lacking β-hydrogens, such as dimethyl sulfite, decompose via a different mechanism to produce an ether and sulfur dioxide. oregonstate.edu The decomposition temperature and product distribution are influenced by the structure of the sulfite. Studies on double sulfites show they are generally stable up to 200°C, after which they undergo complex disproportionation and oxidation reactions. sci-hub.se Lignin containing sulfonated groups also shows distinct thermal degradation profiles, with the cleavage of C-S and S-O bonds leading to the release of SO₂. diva-portal.org The thermal decomposition of silver n-dodecanethiolate has been noted to produce didodecyl sulfide (B99878) or disulfide as a by-product, indicating the stability of such long-chain sulfur compounds under thermal stress. conicet.gov.ar
| Compound | Decomposition Temperature Range (°C) | Primary Decomposition Products | Reference |
| Methyl Alkyl Sulfites (with β-H) | Varies | Olefin, Methanol, SO₂ | acs.orgacs.org |
| trans-1,2-Cyclohexanediol Sulfite | ~350°C (with alumina) | Cyclopentaldehyde, SO₂ | acs.org |
| Double Sulfites (e.g., Cu₂SO₃·MSO₃·2H₂O) | >200°C | Metal oxides, Metal sulfates, SO₂ | sci-hub.se |
| Sulfonated Lignin | 250-350°C (β-O-4 cleavage) | Phenolic compounds, SO₂ | diva-portal.orgmdpi.com |
| This compound (Predicted) | Not specified, likely >200°C | Dodecene, Dodecanol, SO₂ | Inferred from acs.orgoregonstate.edu |
Photochemical Reactivity and Exploration of Transient Intermediates
The photochemistry of dialkyl sulfites involves the absorption of UV light, leading to electronic excitation and subsequent bond cleavage. The primary photochemical process for simple dialkyl sulfites is the homolytic fission of the sulfur-oxygen (S-O) bond. oup.com This cleavage generates a pair of radical intermediates: an alkoxysulfinyl radical (ROSO˙) and an alkoxy radical (RO˙). oup.com
For this compound, irradiation would thus produce a dodecyloxysulfinyl radical (C₁₂H₂₅OSO˙) and a dodecyloxy radical (C₁₂H₂₅O˙). These highly reactive transient species can then undergo a variety of secondary reactions, such as hydrogen abstraction from the solvent or other molecules, disproportionation, or recombination, to form the final photoproducts.
In the case of cyclic sulfites, studies have provided evidence for the formation of diradical intermediates following the photoextrusion of sulfur dioxide. d-nb.infobeilstein-journals.orgbeilstein-journals.org The reaction proceeds through the initial cleavage of a C-O bond to form a biradical, which can then eliminate SO₂. While this compound is acyclic, the formation of radical pairs is a common theme. Furthermore, the photolysis of aqueous sulfite (SO₃²⁻) and bisulfite (HSO₃⁻) ions is known to proceed via photoionization, generating a hydrated electron (e⁻ₐq) and a sulfite radical anion (SO₃˙⁻). mdpi.com This sulfite radical anion can further react with oxygen to produce other reactive species like the peroxyl radical (SO₅˙⁻) and the sulfate radical (SO₄˙⁻). mdpi.com
The study of reduced dissolved organic sulfur (DOSRed), which includes thiol-like structures, shows it can be photochemically oxidized to inorganic sulfate, indicating that complex photo-oxidative pathways exist for organosulfur compounds. nih.gov
| Sulfite Type | Irradiation Conditions | Proposed Transient Intermediates | Reference |
| Di-n-butyl Sulfite | UV irradiation in hexane (B92381) | n-Butoxysulfinyl radical, n-Butoxy radical | oup.com |
| Cyclic Sulfites (e.g., Styrene Glycol Sulfite) | UV irradiation (254 nm) in acetonitrile (B52724) | Diradicals (biradicals) | d-nb.infobeilstein-journals.orgbeilstein-journals.org |
| Aqueous Sulfite (SO₃²⁻) | UV irradiation (266 nm) | Hydrated electron (e⁻ₐq), Sulfite radical anion (SO₃˙⁻) | mdpi.com |
| This compound (Predicted) | UV irradiation | Dodecyloxysulfinyl radical, Dodecyloxy radical | Inferred from oup.com |
Influence of Alkyl Chain Length and Branching on Compound Reactivity Profiles
The length and branching of the alkyl chains in a molecule like this compound exert a significant influence on its physical properties and chemical reactivity. While direct comparative studies on a homologous series of dialkyl sulfites are scarce, general principles can be drawn from related classes of compounds.
Steric and Conformational Effects : The long dodecyl chains introduce considerable steric bulk around the central sulfite group. This can hinder the approach of reactants, potentially slowing down bimolecular reactions compared to shorter-chain analogs like dimethyl or diethyl sulfite. The flexibility of the long alkyl chains allows for various conformations, which can influence the stability of transition states and intermediates. In self-assembled monolayers, longer alkyl chains lead to more organized and crystalline structures. nih.gov This organizational effect could influence solid-state reactivity.
Physical Properties : Alkyl chain length directly impacts properties like volatility, viscosity, and solubility. This compound is significantly less volatile and more viscous than its lower-molecular-weight counterparts. Its solubility will be high in nonpolar organic solvents and negligible in polar solvents like water. In the context of surfactants and ionic liquids, increasing the alkyl chain length generally enhances surface activity and can lead to better lubrication properties but may decrease water solubility. sanyo-chemical-solutions.comresearchgate.net
Decomposition Pathways : In thermal decomposition, the structure of the alkyl chain is paramount. For lead(II) alkylxanthates, longer alkyl chains in the precursor led to the formation of smaller nanocrystals upon decomposition, suggesting the chain length can act as a capping agent or influence nucleation and growth. rsc.org For dialkyl sulfites, the presence of β-hydrogens, which is true for the dodecyl group, dictates an elimination pathway to form an alkene. acs.org While the fundamental mechanism may not change, the rate and temperature of decomposition could be affected by the chain length due to changes in volatility and heat transfer properties. Studies on hole-transporting materials show that while the core electronic properties may not be significantly affected by alkyl chain length, the thermal stability and morphology of the resulting films are. ucm.es
| Property/Process | Influence of Increasing Alkyl Chain Length | Example System | Reference |
| Molecular Packing/Organization | Increased order and crystallinity | Dialkyldithiophosphinic acid SAMs | nih.gov |
| Thermal Decomposition Products | Can influence size of resulting nanocrystals | Lead(II) alkylxanthates | rsc.org |
| Solubility & Detergency | Decreased water solubility, altered detergency | Alkyl sulfates | sanyo-chemical-solutions.com |
| Tribological Properties | Improved lubricity, better adsorption | Imidazolium sulfate ionic liquids | researchgate.net |
| Film Morphology | Can lead to less uniform films due to dispersity changes | Dithienopyran-based HTMs | ucm.es |
Advanced Spectroscopic and Structural Characterization of Didodecyl Sulfite
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete assignment of all proton and carbon signals can be achieved.
The ¹H NMR spectrum of didodecyl sulfite (B76179) is expected to show distinct signals corresponding to the different proton environments within the two dodecyl chains. The symmetry of the molecule simplifies the spectrum, with protons in equivalent positions on both chains being chemically equivalent.
The protons on the methylene (B1212753) group directly attached to the sulfite oxygen (α-CH₂) are expected to be the most deshielded due to the electron-withdrawing effect of the sulfite group. This would result in a signal appearing at the lowest field (highest chemical shift) compared to the other methylene groups in the alkyl chain. This signal is anticipated to be a triplet, as it is coupled to the adjacent methylene group (β-CH₂).
The subsequent methylene groups along the dodecyl chain (β-CH₂ to κ-CH₂) would appear as a complex multiplet in the typical aliphatic region of the spectrum. The terminal methyl group (ω-CH₃) protons are expected to produce a triplet at the highest field (lowest chemical shift), coupled to the adjacent methylene group (λ-CH₂).
Expected ¹H NMR Data for Didodecyl Sulfite
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| α-CH₂ | 3.9 - 4.2 | Triplet |
| β-CH₂ to λ-CH₂ | 1.2 - 1.7 | Multiplet |
Note: The expected chemical shifts are based on data from simpler dialkyl sulfites and general principles of NMR spectroscopy.
In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom in the dodecyl chain will give rise to a single peak. Similar to the ¹H NMR, the carbon atom of the methylene group directly bonded to the sulfite oxygen (Cα) is expected to be the most deshielded and appear at the lowest field. The chemical shifts of the other methylene carbons will appear in the aliphatic region, with the terminal methyl carbon (Cω) being the most shielded and appearing at the highest field.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| Cα | 65 - 70 |
| Cβ to Cλ | 20 - 35 |
Note: The expected chemical shifts are based on data from simpler dialkyl sulfites and general principles of NMR spectroscopy.
To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be observed between the α-CH₂ and β-CH₂ protons, and between the protons of adjacent methylene groups along the dodecyl chain, as well as between the λ-CH₂ and ω-CH₃ protons. This would confirm the connectivity of the alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a proton signal on one axis to the carbon signal of the carbon it is attached to on the other axis. This would allow for the direct assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. For this compound, HMBC would be particularly useful in confirming the connection of the dodecyl chains to the sulfite group. Correlations would be expected between the α-CH₂ protons and the Cβ carbon, and potentially even across the oxygen to the sulfur atom, depending on the specific experimental parameters.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and its conformational properties.
The IR and Raman spectra of this compound would be dominated by the vibrational modes of the sulfite functional group and the long alkyl chains.
The most characteristic vibrations for the sulfite group are the S=O and S-O-C stretching modes. The symmetric and asymmetric stretching vibrations of the S=O bond are expected to give rise to strong absorption bands in the IR spectrum. The S-O-C stretching vibrations would also be observable.
The dodecyl chains would exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹, and C-H bending vibrations at lower wavenumbers.
Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| S=O | Asymmetric Stretch | 1200 - 1230 |
| S=O | Symmetric Stretch | 1000 - 1050 |
| S-O-C | Stretch | 700 - 850 |
| C-H (alkyl) | Stretch | 2850 - 2960 |
Note: The expected vibrational frequencies are based on data from simpler dialkyl sulfites and general spectroscopic correlation tables.
Dialkyl sulfites can exist in different conformations due to rotation around the S-O and O-C bonds. These different conformers can sometimes be distinguished by vibrational spectroscopy, as the vibrational modes can be sensitive to the local symmetry and geometry of the molecule. For this compound, the long alkyl chains also introduce a high degree of conformational flexibility.
By comparing the experimental IR and Raman spectra with theoretical calculations for different possible conformers, it may be possible to gain insights into the predominant conformation of this compound in different physical states (e.g., liquid vs. solid). Specific vibrational modes, particularly in the fingerprint region (below 1500 cm⁻¹), are often sensitive to conformational changes and can be used as markers for specific structural arrangements.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the exact molecular weight of this compound and for gaining insight into its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.
The molecular formula of this compound is C₂₄H₅₀O₃S. Based on this, the precise molecular weight can be calculated.
Table 1: Calculated Molecular Weight of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₅₀O₃S |
| Monoisotopic Mass | 418.3481 g/mol |
Upon ionization in a mass spectrometer, typically through techniques like electron impact (EI) or electrospray ionization (ESI), the molecular ion (M⁺˙) is formed. This ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uk The analysis of these fragments helps to confirm the molecule's structure.
While a specific experimental mass spectrum for this compound is not widely published, a fragmentation pattern can be predicted based on the structure and general fragmentation rules for similar organic molecules like esters and sulfides. libretexts.orgnih.gov The bonds adjacent to the sulfur and oxygen atoms are common points of cleavage.
Key Predicted Fragmentation Pathways:
Alpha-Cleavage: Cleavage of the C-O bond can lead to the loss of a dodecyloxy radical (•OC₁₂H₂₅) or a dodecyl radical (•C₁₂H₂₅).
Loss of Alkyl Chain: A common pattern in long-chain alkanes is the sequential loss of CnH2n+1 fragments, resulting in clusters of peaks separated by 14 mass units (representing a CH₂ group). libretexts.org
Cleavage of the S-O Bond: Fragmentation can occur at the S-O bond, potentially leading to ions corresponding to the dodecyl group or fragments containing the sulfite core.
Rearrangement Reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, could occur, though they are more typical in compounds with specific hydrogen atom placements relative to a carbonyl or similar group.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Possible Origin |
|---|---|---|
| 418 | [C₂₄H₅₀O₃S]⁺˙ | Molecular Ion (M⁺˙) |
| 249 | [C₁₂H₂₅OSO]⁺ | Cleavage of one S-O-C bond |
| 169 | [C₁₂H₂₅]⁺ | Dodecyl carbocation |
X-ray Diffraction Analysis for Crystalline Structure and Absolute Configuration Determination
The process involves irradiating a single crystal of this compound with a beam of monochromatic X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots with varying intensities. nih.gov By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic structure is solved and refined. nih.gov
Although specific crystallographic data for this compound is not publicly available, an XRD analysis would yield precise structural parameters.
Table 3: Potential Crystallographic Data Obtainable from X-ray Diffraction of this compound
| Parameter | Description |
|---|---|
| Crystal System | The basic geometric classification of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal's unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles defining the repeating unit of the crystal lattice. |
| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |
This data would definitively confirm the connectivity of the atoms and reveal the preferred spatial orientation of the two long dodecyl chains relative to the central sulfite group.
Computational Chemistry and Theoretical Studies on Didodecyl Sulfite Systems
Solvation Effects and Interfacial Behavior Modeling for Long-Chain Derivatives
Computational modeling of long-chain dialkyl sulfites, such as didodecyl sulfite (B76179), is an area with limited specific research compared to their sulfate (B86663) and sulfide (B99878) counterparts. vulcanchem.com However, theoretical principles and findings from studies on analogous long-chain surfactant molecules can provide significant insights into their expected behavior in solution and at interfaces. Molecular dynamics (MD) simulations and quantum chemical calculations are powerful tools for investigating these phenomena at a molecular level. mdpi.comanalis.com.my
Solvation Effects
The solvation of didodecyl sulfite in various solvents is governed by the interplay between its polar head group (the sulfite ester) and its long, nonpolar alkyl chains. In aqueous solutions, the hydrophobic nature of the two dodecyl chains is expected to dominate the solvation process.
Hydrophobic Effects and Aggregation: Similar to other long-chain surfactants like sodium dodecyl sulfate (SDS), the dodecyl chains of this compound would drive the molecules to aggregate in aqueous environments to minimize the unfavorable contact between the hydrocarbon tails and water molecules. mdpi.com This can lead to the formation of micelles or other self-assembled structures. The chain length has a significant impact on these interactions; longer chains typically lead to a lower critical micelle concentration (CMC). researchgate.net Computational studies on other long-chain molecules have shown that the length of the alkyl chain is inversely related to some biological activities, indicating the profound effect of chain length on molecular interactions. mdpi.com
Solvent-Accessible Surface Area (SASA): MD simulations can be used to calculate the SASA, which quantifies the exposure of different parts of the molecule to the solvent. For this compound in water, the SASA of the hydrocarbon tails would be expected to decrease significantly upon aggregation, while the polar sulfite group would remain exposed to the aqueous phase.
Radial Distribution Functions (RDFs): Analysis of RDFs from MD simulations provides a detailed picture of the solvation shell around the molecule. For this compound in water, the RDF between the oxygen atoms of the sulfite group and the hydrogen atoms of water would be expected to show a sharp peak at a short distance, indicating strong hydrogen bonding and a well-defined hydration shell around the polar head. analis.com.my Conversely, the structure of water around the nonpolar dodecyl chains would be more disrupted.
Interfacial Behavior Modeling
The amphiphilic nature of this compound makes it surface-active, meaning it will tend to accumulate at interfaces, such as an air-water or oil-water interface.
Adsorption at the Air-Water Interface: At an air-water interface, this compound molecules would orient themselves with the hydrophilic sulfite group anchored in the water phase and the hydrophobic dodecyl chains extending into the air. mdpi.com This arrangement lowers the surface tension of the water. MD simulations can model this behavior, providing data on molecular orientation, surface density, and the resulting change in surface tension. mdpi.com Studies on similar surfactants have shown that long alkyl chains tend to extend along the interface, promoting strong intermolecular interactions. mdpi.com
Behavior at the Oil-Water Interface: At an oil-water interface, the hydrophobic dodecyl tails would preferentially solvate in the oil phase, while the sulfite head group remains in the aqueous phase. This is crucial for emulsification, where the surfactant stabilizes droplets of one liquid within another. The length and branching of the alkyl chains influence the packing and efficiency of the surfactant at the interface. researchgate.net
Theoretical Research Findings: While direct computational studies on this compound are not prevalent, research on other long-chain molecules provides a framework for predicting its properties. For instance, MD simulations on sodium lauryl ether sulfate (SLES) have detailed how surfactant conformation changes with concentration. acs.org Similarly, studies on hydroxyl-substituted alkylbenzene sulfonates show that the behavior of adjacent alkyl chains (whether they extend along the interface or into the non-aqueous phase) is a key factor controlling the properties of the interfacial film. mdpi.com The sulfite functional group itself has a deactivating effect in certain chemical reactions due to its electron-withdrawing nature, which could influence its interactions at a molecular level. acs.org
The table below summarizes the predicted properties based on computational models of analogous compounds.
| Property | Predicted Value/Behavior for this compound | Analogous Compound Studied |
| Molecular Formula | C24H50O3S | This compound vulcanchem.com |
| Molecular Weight | 434.72 g/mol | This compound vulcanchem.com |
| Aggregation Behavior | Forms micelles in aqueous solution | Sodium Dodecyl Sulfate mdpi.com |
| Interfacial Orientation | Hydrophobic tails away from water | Alkylbenzene Sulfonates mdpi.com |
| Primary Solvation Driver | Hydrophobic effect of two C12 chains | General Surfactants mdpi.com |
Lack of Scientific Data on this compound Prevents In-Depth Analysis
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the chemical compound “this compound” within the contexts requested. Extensive searches for its role in materials science, fine chemical synthesis, and surfactant studies did not yield the specific findings necessary to construct a detailed and scientifically accurate article as per the provided outline.
The requested topics included its application as a polymer additive, its influence on the thermomechanical and optical properties of polymers, its role as an intermediate in chemical synthesis, and its surfactant and self-assembly behaviors.
While general information exists for related long-chain alkyl compounds, such as alkyl sulfates and sulfides, this information is not directly applicable to this compound due to the distinct chemical nature of the sulfite functional group. Extrapolating findings from these different chemical classes would not meet the required standards of scientific accuracy.
The use or performance of this compound as an additive or stabilizer in any polymeric material.
Its application as a monomer or intermediate in polymerization reactions.
Studies investigating its effect on the physical properties of polymers.
Its integration as a key intermediate in fine chemical synthesis pathways.
Characterization of its surfactant properties, including micelle formation or the formation of liquid crystalline phases.
Due to the absence of specific data on this compound in the scientific and technical literature for the outlined sections, the generation of a thorough and factual article is not possible at this time.
Materials Science Applications and Advanced Functional Material Development
Surfactant and Interfacial Activity Studies of Long-Chain Alkyl Sulfites
Fabrication of Nanomaterials and Template-Directed Synthesis
Currently, there is a lack of published research detailing the use of didodecyl sulfite (B76179) as a primary agent in the fabrication of nanomaterials or as a template in template-directed synthesis. Surfactants are often employed in such processes to control particle size, morphology, and prevent agglomeration. For instance, extensive research exists on how surfactants like sodium dodecyl sulfate (B86663) (SDS) can act as soft templates or capping agents in the synthesis of various nanoparticles. researchgate.net However, specific studies detailing the role or efficacy of didodecyl sulfite in these mechanisms are not available in the current scientific literature. The unique structure of this compound, a dialkyl sulfite ester, would theoretically present different interfacial and self-assembly properties compared to more commonly studied ionic surfactants, but its specific application in this area has not been documented.
Emulsification, Dispersion, and Foaming Properties in Various Systems
A detailed characterization of the emulsification, dispersion, and foaming properties of this compound is not present in the available scientific literature. While the long dodecyl chains suggest potential surfactant-like behavior, specific data on its performance is absent.
Emulsification and Dispersion: The ability of a compound to act as an emulsifier or dispersant is critical in many industrial formulations. This typically involves reducing the interfacial tension between two immiscible phases (e.g., oil and water). mdpi.com Research on related compounds like sodium dodecyl sulfate demonstrates its effectiveness in creating stable oil-in-water emulsions. researchgate.netresearchgate.net However, without empirical data, the performance of this compound as an emulsifying or dispersing agent remains uncharacterized.
Foaming Properties: Foaming capacity and foam stability are key parameters for applications ranging from consumer products to industrial processes. These properties are influenced by factors such as surface tension, surface viscosity, and micelle stability. nih.govresearchgate.net Studies have been conducted on various dodecyl sulfate salts, showing how different counterions can affect foam stability. nih.gov No such studies were found for this compound.
Data Table: Emulsification and Foaming Properties
| Property | This compound: Research Findings |
|---|---|
| Emulsification Efficacy | No data available |
| Dispersion Stability | No data available |
| Foaming Capacity | No data available |
| Foam Half-Life | No data available |
Utilization in Environmental Remediation Technologies (e.g., SO₂ capture)
There is no scientific literature available that describes or evaluates the use of this compound in environmental remediation technologies, including for the capture of sulfur dioxide (SO₂). Technologies for SO₂ capture often involve aqueous solutions that can absorb the gas, such as sulfite solutions, but the application of a non-polar compound like this compound in this context has not been investigated.
Development of Novel Materials with Tailored Functionalities
The role of this compound in the development of novel materials with tailored functionalities is an unexplored area of research. While surfactants and other specialty chemicals are fundamental building blocks in materials science for creating complex architectures and imparting specific properties, there are no documented instances of this compound being utilized for such purposes. Research in this field continues to evolve, but as of now, the potential contributions of this specific compound to the development of new functional materials have not been reported.
Environmental Fate, Degradation Pathways, and Biogeochemical Cycling of Long Chain Alkyl Sulfites
Abiotic Environmental Degradation Mechanisms
Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For didodecyl sulfite (B76179), these mechanisms primarily include hydrolysis, photolysis, and oxidation, which contribute to its breakdown in aquatic, terrestrial, and atmospheric systems.
Hydrolytic Cleavage in Aquatic and Soil Environments
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the context of didodecyl sulfite, this process would involve the breaking of the sulfur-oxygen ester linkages. Sulfite esters are generally considered to be more susceptible to hydrolysis than their corresponding sulfate (B86663) esters. vulcanchem.com This increased reactivity is a key factor in their environmental persistence.
Table 1: Comparative Predicted Properties of this compound and Related Compounds
| Property | This compound (Predicted) | Didodecyl Sulfate | Didodecyl Sulfide (B99878) |
| Molecular Formula | C₂₄H₅₀O₃S | C₂₄H₅₀O₄S | C₂₄H₅₀S |
| Molecular Weight | 434.72 g/mol | 434.72 g/mol | 370.74 g/mol |
| Melting Point | 35–40°C | Not reported | 38–40°C |
| Hydrolytic Stability | Prone to hydrolysis | High stability | Stable |
| Source: vulcanchem.com |
Photolytic Degradation under Natural and Simulated UV Radiation
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons, particularly from ultraviolet (UV) radiation in sunlight. The photolysis of sulfite in aqueous solutions is known to generate highly reactive species, including hydrated electrons (e aq⁻), hydrogen radicals (H•), and sulfite anion radicals (SO₃•⁻). nih.gov These reactive radicals can then participate in secondary reactions, degrading organic pollutants. nih.gov
The application of UV light to activate sulfite has been explored as an advanced oxidation process for water treatment. nih.govfrontiersin.org The efficiency of this process is dependent on the wavelength of the UV radiation, with shorter wavelengths (e.g., 254 nm) being significantly more effective due to the higher molar extinction coefficient of sulfite below 260 nm. nih.gov For this compound, direct photolysis would involve the absorption of UV radiation, leading to the cleavage of its chemical bonds. Furthermore, the degradation products themselves may influence the rate of photolysis. For instance, in studies of other compounds, certain degradation products have been shown to act as sensitizers, absorbing light and promoting further decomposition. ingentaconnect.com
Oxidative Degradation in Atmospheric and Aqueous Phases
Oxidative degradation involves the reaction of a substance with oxidizing agents. For long-chain alkyl sulfites, this can occur in both atmospheric and aqueous environments, often driven by highly reactive free radicals. The oxidation of sulfite is a well-studied process that can be initiated by various species and is often catalyzed by transition metal ions like iron. mdpi.comosti.govepa.gov
A proposed free-radical mechanism for the oxidative degradation of organic compounds in the presence of sulfite involves the sulfate radical (SO₄•⁻) as the primary oxidant. osti.gov This radical can be generated through the interaction of sulfite with other oxidants. osti.gov In the aqueous phase, the rate of oxidation of organosulfur compounds by sulfate radicals has been shown to increase with the length of the alkyl chain. acs.org For example, the rate constant for the oxidation of sodium dodecyl sulfate (SDS) is significantly higher than that of shorter-chain alkyl sulfates. acs.org This trend suggests that the long dodecyl chains of this compound would make it highly reactive towards sulfate radicals. The presence of the electron-withdrawing sulfite group, however, may render the compound less reactive than other organic molecules with the same number of carbon atoms, such as alcohols. acs.org
Table 2: Research Findings on Abiotic Degradation of Sulfites and Related Compounds
| Degradation Process | Compound/System | Key Findings | Reference(s) |
| Hydrolysis | Sulfite Esters | Generally more prone to hydrolysis than sulfate esters. | vulcanchem.com |
| Photolysis | UV/Sulfite | Generates reactive species (e aq⁻, H•, SO₃•⁻); effectiveness is wavelength-dependent. | nih.gov |
| Oxidation | Alkyl Sulfates/Sulfonates | Rate of oxidation by SO₄•⁻ increases with carbon chain length. | acs.org |
| Oxidation | Organic Acids + Sulfite | Degradation is conjugated with sulfite oxidation via a free-radical mechanism, influenced by transition metals. | osti.govepa.gov |
Biotic Degradation and Microbial Transformation Processes
Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many organic compounds from the environment. While direct studies on the microbial degradation of this compound are scarce, the processes can be inferred from extensive research on related organosulfur compounds like long-chain alkyl sulfates and sulfonates. oup.comresearchgate.net
Identification and Characterization of Microorganisms Capable of Sulfite Ester Biotransformation
A wide variety of microorganisms in soil and aquatic environments are capable of metabolizing organosulfur compounds. oup.com Many bacteria and fungi produce enzymes called sulfatases (or alkylsulfatases) that can cleave sulfate ester bonds to utilize the compound as a source of carbon or sulfur. researchgate.net It is highly probable that similar enzymatic systems exist for the hydrolysis of sulfite esters. The ability of microorganisms from pristine environments to degrade xenobiotic surfactants is often attributed to their prior exposure to naturally occurring alkyl sulfates produced by organisms like algae. researchgate.net
Bacteria known to degrade long-chain alkyl compounds and other organosulfur molecules belong to diverse genera. For example, species of Pseudomonas and Comamonas have been reported to utilize a range of alkyl sulfates. oup.com Sulfate-reducing bacteria and archaea, such as Archaeoglobus fulgidus, are capable of oxidizing long-chain fatty acids and alkenes under anaerobic conditions. researchgate.netasm.org The bacterium designated JVH1 was able to utilize a range of linear alkyl sulfides, from dimethyl sulfide to didodecyl sulfide, as its sole source of sulfur. nih.gov These examples demonstrate a widespread microbial capacity to metabolize long-chain aliphatic compounds and cleave carbon-sulfur or oxygen-sulfur bonds, suggesting that microbial consortia capable of degrading this compound are likely to exist in the environment.
Table 3: Examples of Microorganisms Degrading Related Organosulfur and Long-Chain Alkyl Compounds
| Microorganism(s) | Compound(s) Degraded | Metabolic Capability | Reference(s) |
| Pseudomonas sp. C12B, Comamonas terrigena | Alkyl sulfates | Utilization as a carbon source. | oup.com |
| Archaeoglobus fulgidus | Long-chain fatty acids & alk-1-enes | Anaerobic oxidation coupled to thiosulfate (B1220275) reduction. | asm.org |
| Bacterium JVH1 | Linear alkyl sulfides (up to didodecyl sulfide) | Utilization as a sulfur source. | nih.gov |
| Various soil bacteria and fungi | Alkyl sulfate surfactants | Rapid degradation via sulfatases. | oup.comresearchgate.net |
Elucidation of Enzymatic Pathways and Metabolic Intermediates
The microbial degradation of this compound is expected to proceed through a series of enzymatic reactions. The initial and most critical step would be the hydrolytic cleavage of the sulfite ester bonds. This reaction would be catalyzed by a hydrolase, likely a sulfatase or a non-specific esterase, that recognizes the sulfite ester moiety. researchgate.net
This initial hydrolysis would release two molecules of dodecanol (B89629) and one molecule of sulfite (SO₃²⁻).
Proposed Biotransformation Pathway of this compound:
Ester Hydrolysis:
this compound + 2 H₂O → 2 Dodecanol + H₂SO₃ (Sulfurous Acid)
Enzyme: Sulfatase / Esterase
Metabolism of Intermediates:
Dodecanol: The released long-chain alcohol, dodecanol, is a readily biodegradable compound. Microorganisms would likely oxidize it sequentially to dodecanal (B139956) (an aldehyde) and then to dodecanoic acid (a fatty acid). The fatty acid would then enter the central metabolism via the β-oxidation pathway, ultimately being mineralized to carbon dioxide and water.
Sulfite: The released sulfite is a common intermediate in the sulfur cycle. frontiersin.org It can be toxic to cells but is typically rapidly oxidized to sulfate (SO₄²⁻) by the enzyme sulfite oxidase, which is found in a vast array of bacteria. uni-konstanz.denih.gov The resulting sulfate is a non-toxic, essential nutrient that can be assimilated by many organisms. oup.com
This proposed pathway, involving an initial hydrolytic attack followed by the separate metabolism of the alcohol and inorganic sulfur components, is consistent with the known microbial degradation pathways for alkyl sulfates and other organic esters. oup.com
Factors Influencing Biodegradability, Including Alkyl Chain Length and Environmental Conditions
The environmental persistence and degradation of this compound are governed by a combination of its molecular structure and ambient environmental conditions. As a long-chain alkyl sulfite, its biodegradability is significantly influenced by the length of its alkyl chains, the presence of branching, and various environmental parameters.
Alkyl Chain Length and Structure: The biodegradability of alkyl sulfates, and by extension alkyl sulfites, is inversely related to the length of the alkyl chain. cleaninginstitute.org While linear primary alkyl sulfates are readily biodegradable, increased chain length can slow the process. cleaninginstitute.org The two dodecyl (C12) chains of this compound place it in the category of long-chain compounds. Studies on similar surfactants show that increased branching of the alkyl chain reduces biodegradability. mdpi.com Linear alkyl chains, like those expected in this compound, are more susceptible to microbial attack than their branched counterparts. asm.org The initial step in the aerobic degradation of many such compounds is often the enzymatic insertion of oxygen, a process that can be rate-limiting. acs.org
The proposed metabolic pathway for even-numbered chain length alkyl sulfates involves ω-oxidation, followed by β-oxidation, which breaks down the hydrocarbon chain. epa.gov This process is carried out by microorganisms capable of metabolizing the organic compound. mdpi.com
Environmental Conditions: Several environmental factors are critical in determining the rate and extent of this compound's biodegradation. mdpi.com These include:
Microorganism Population: A sufficient population of microorganisms adapted to metabolize the compound is essential for significant degradation. mdpi.com
Temperature and pH: Optimal temperature and pH are required to support microbial growth and enzymatic activity. mdpi.com
Nutrient Availability: The presence of macro and micronutrients is necessary for microbial health and metabolism. mdpi.com
Bioavailability: The organic substrate must be accessible to the microorganisms. Reduced bioavailability is often a limiting factor in biodegradation. mdpi.com
Oxygen Availability: Aerobic degradation, a common pathway, is dependent on the presence of oxygen. researchgate.netoup.com In anoxic environments, different microbial processes would be necessary.
Table 1: Factors Affecting the Biodegradation of Long-Chain Alkyl Sulfites
| Factor | Influence on Biodegradability | Reference |
|---|---|---|
| Alkyl Chain Structure | Linear chains are more readily biodegradable than highly branched structures. | mdpi.comasm.org |
| Alkyl Chain Length | Toxicity can increase with chain length, but very long chains may biodegrade more slowly. | cleaninginstitute.org |
| Temperature & pH | Optimal conditions are required for the microbial enzymes that drive degradation. | mdpi.com |
| Oxygen | Aerobic degradation pathways are often primary and depend on oxygen availability. | researchgate.netoup.com |
| Microbial Consortia | The presence of a capable and adapted microbial population is fundamental. | mdpi.com |
Analytical Methodologies for Environmental Monitoring and Trace Analysis of Degradation Products
Detecting and quantifying this compound and its degradation products in environmental samples requires sensitive and specific analytical techniques. Given its nature as a sulfite ester and its potential to break down into various smaller molecules, a range of methodologies can be employed.
The primary degradation products would likely include dodecanol (a C12 alcohol) from the cleavage of the ester bond, and inorganic sulfite (SO₃²⁻) or sulfate (SO₄²⁻) following oxidation. Analytical methods must be capable of identifying both the parent compound and these potential metabolites.
Commonly used techniques for the analysis of related compounds include:
Chromatographic Methods: Liquid chromatography (LC) and ion chromatography (IC) are powerful techniques for separating components in a complex mixture. nih.govvliz.be For a compound like this compound, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector would be a primary choice.
Mass Spectrometry (MS): When coupled with chromatography (e.g., LC-MS/MS), mass spectrometry provides high sensitivity and selectivity, allowing for the definitive identification and quantification of the target analyte and its breakdown products. nih.govresearchgate.net This is particularly useful for trace analysis in complex matrices like soil or water. The U.S. FDA has adopted LC-MS/MS for regulatory analysis of sulfites in food, highlighting its reliability. nih.gov
Electrochemical Methods: These techniques offer a simpler and lower-cost alternative for detecting specific ions like sulfite. researchgate.netmdpi.com They are based on measuring the current or potential change resulting from the oxidation or reduction of the target analyte at an electrode surface. mdpi.com While potentially less specific than MS, they can be highly effective for rapid screening.
Spectrophotometry and Fluorometry: These methods are also used for sulfite detection, often involving a chemical reaction that produces a colored or fluorescent compound that can be measured. nih.govmdpi.com
Table 2: Comparison of Analytical Techniques for Sulfite and Related Compounds
| Methodology | Principle | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on physicochemical properties, followed by detection based on mass-to-charge ratio. | High sensitivity, high selectivity, versatile for various matrices. | High equipment cost, complex operation. | nih.govresearchgate.net |
| Ion Chromatography (IC) | Separates ions based on their affinity for an ion-exchange resin. | Good for detecting inorganic degradation products like sulfite and sulfate. | Can have interferences, may require specific columns. | vliz.be |
| Electrochemical Sensors | Measures the electrical response (current/potential) from the oxidation or reduction of sulfite. | Low cost, simplicity, potential for portable devices. | Lower selectivity, potential interference from other electroactive species. | researchgate.netmdpi.com |
| Spectrophotometry | Measures the absorption of light by a colored product formed from a reaction with sulfite. | Relatively simple and inexpensive. | Lower sensitivity and specificity compared to MS. | mdpi.com |
Contribution to the Global Sulfur Cycle and Related Biogeochemical Processes
Upon entering the environment, this compound and its degradation products become part of the global sulfur cycle. eolss.net This intricate cycle involves the transformation and transport of sulfur through the atmosphere, oceans, and land, driven by both geochemical and microbial processes. nih.govpressbooks.pub
The degradation of this compound releases sulfur, initially as sulfite (SO₃²⁻), into the local environment. Sulfite is an intermediate in the sulfur cycle and can undergo several transformations: nih.gov
Oxidation to Sulfate: In aerobic environments, sulfite is readily oxidized to sulfate (SO₄²⁻). santos.com This process can occur abiotically, catalyzed by air and the presence of metal ions, or it can be mediated by sulfur-oxidizing microorganisms. santos.commdpi.com Sulfate is a stable, soluble form of sulfur that is readily available for uptake by plants and microorganisms. pressbooks.pub
Microbial Assimilation and Dissimilation: Microorganisms play a central role in sulfur transformations. Some bacteria can use sulfite and sulfate as a sulfur source for synthesizing essential amino acids like cysteine (assimilatory sulfate reduction). oup.com In anaerobic environments, sulfate-reducing bacteria can use sulfate as a terminal electron acceptor for respiration, reducing it to hydrogen sulfide (H₂S) (dissimilatory sulfate reduction). mdpi.com
Integration into Sediments: The released sulfate can be transported through waterways and eventually enter marine or freshwater sediments. In these anoxic environments, microbial sulfate reduction is a key process for organic matter decomposition. researchgate.net
Q & A
Q. Basic Research Focus
- Iodometric titration : Measures sulfite concentration via iodine titration, validated for sulfite esters in aqueous matrices .
- High-performance liquid chromatography (HPLC) : Paired with UV detection (λ = 210–230 nm) for separation of sulfite derivatives .
- Electrochemical sensors : Nanocomposite-modified electrodes (e.g., MOWS₂/SPE) offer high sensitivity (detection limits < 0.1 µM) in complex matrices like wastewater .
Data Validation : Perform spike-and-recovery tests with standard additions to assess matrix interference .
How do pH and dissolved oxygen levels influence the oxidative degradation kinetics of this compound in aqueous systems?
Q. Advanced Research Focus
- pH dependence : Alkaline conditions (pH > 8) accelerate sulfite oxidation via radical pathways (e.g., SO₃⁻ → SO₄²⁻), while acidic conditions stabilize sulfite but promote hydrolysis .
- Oxygen role : Aerobic conditions enhance oxidation rates by 2–3× compared to anaerobic systems, as dissolved O₂ participates in radical chain reactions (e.g., •OH generation) .
Experimental Design : Use controlled reactors with inert gas purging (N₂/Ar) for anaerobic studies, and monitor dissolved O₂ via Clark electrodes .
What mechanistic models explain the catalytic activation of sulfite by transition metal sulfides in this compound degradation?
Advanced Research Focus
Copper sulfides (e.g., Cu₂S) enhance sulfite activation via:
- Electron transfer : Cu(I)/Cu(II) redox cycles facilitate sulfite-to-sulfate conversion, confirmed by electrochemical impedance spectroscopy (EIS) .
- Surface adsorption : Sulfite binds to Cu₂S active sites, lowering activation energy for oxidation (see Nyquist plots in ).
Contradiction Alert : Conflicting reports on Cu₂S vs. CuO efficacy may arise from differences in surface area or sulfite concentration. Reconcile by normalizing catalyst mass and measuring BET surface area .
How can researchers resolve discrepancies in reported solubility data for this compound across varying temperatures and solvent systems?
Q. Advanced Research Focus
- Systematic replication : Reproduce experiments using standardized solvents (e.g., aqueous H₂SO₃) and controlled pressure/temperature conditions .
- Meta-analysis : Compare datasets using Arrhenius plots to identify outliers in activation energy (Eₐ) for dissolution.
Q. Advanced Research Focus
- Cyclic voltammetry (CV) : Identifies redox peaks for sulfite (E₀ ≈ −0.4 V vs. Ag/AgCl) and quantifies reaction intermediates .
- Chronoamperometry : Tracks sulfite decay kinetics in catalytic systems (e.g., Cu₂S/sulfite) with millisecond resolution .
Validation : Cross-check with iodometric titration to ensure electrochemical signals correlate with sulfite concentration .
How does the ionic strength of a solution affect the colloidal stability of this compound in micellar systems?
Q. Basic Research Focus
- Critical micelle concentration (CMC) : Measure via conductivity or surface tension assays. High ionic strength (e.g., >0.5 M NaCl) reduces CMC by shielding sulfite headgroup charges .
- Stability tests : Use dynamic light scattering (DLS) to monitor particle size distribution under varying ionic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
